![molecular formula C9H11NO5S B2416927 4-[甲氧基(甲基)磺酰氨基]苯甲酸 CAS No. 863669-56-1](/img/structure/B2416927.png)

4-[甲氧基(甲基)磺酰氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

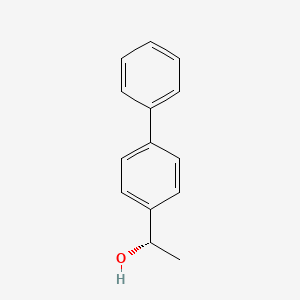

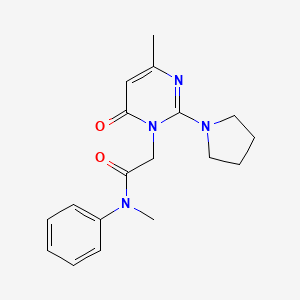

4-[Methoxy(methyl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 863669-56-1 . It has a molecular weight of 245.26 . The IUPAC name for this compound is 4-{[methoxy(methyl)amino]sulfonyl}benzoic acid .

Molecular Structure Analysis

The InChI code for 4-[Methoxy(methyl)sulfamoyl]benzoic acid is 1S/C9H11NO5S/c1-10(15-2)16(13,14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

4-[Methoxy(methyl)sulfamoyl]benzoic acid is a powder with a melting point of 190-191°C .科学研究应用

Inhibitor of Cytosolic Phospholipase A2α

The N, N -disubstituted 4-sulfamoylbenzoic acid derivative, which includes “4-[Methoxy(methyl)sulfamoyl]benzoic acid”, was found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids, and its inhibitors are expected to provide new treatment options for inflammatory conditions .

Structural Modification for Increased Potency

The same derivative was structurally modified to increase its enzyme inhibitory potency . Replacing the substituents on the sulfonamide nitrogen with other residues such as naphthyl, naphthylmethyl, indolylalkyl, and differently substituted phenyl moieties did not lead to a significant increase in activity .

Template for Potent Derivatives

Strong structural convergence to the potent known benzhydrylindole-substituted benzoic acid derivatives that had served as templates in the virtual screening resulted in compounds with considerable potency . Thus, the sulfamoyl benzoic acid derivatives 85 and 88 showed submicromolar IC50 values against cPLA2α .

Role in the Arachidonic Acid Cascade

The arachidonic acid cascade is a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes, which exert a variety of physiological effects . The excessive stimulation of this metabolic route by inflammatory cytokines results in high concentrations of these compounds, known as eicosanoids, being involved in the pathogenesis of inflammatory diseases .

Potential Treatment for Inflammatory Conditions

The prostaglandin E2 (PGE2) formed via the cyclooxygenase (COX) pathway and the leukotrienes produced via the 5-lipoxygenase (5-LOX) pathway are particularly responsible for the symptoms of acute inflammation: rubor (redness), calor (heat), tumor (swelling), and dolor (pain) . Certain leukotrienes are potent chemotractants leading to leukocyte recruitment and activation enhancing the inflammatory process . The therapeutically used COX inhibitors like diclofenac and ibuprofen can ameliorate the effect of PGE2, but they do not have an impact on leukotriene formation . The inflammatory mediators produced via both pathways could be inhibited simultaneously by blocking the enzyme responsible for releasing the common precursor arachidonic acid from phospholipids, namely cPLA2α . Thus, inhibitors of this enzyme are expected to provide new treatment options for inflammatory conditions .

Oxidation to Carboxylic Acid

If “4-[Methoxy(methyl)sulfamoyl]benzoic acid” is added to a sodium dichromate source of protons, such as sulfuric acid, and the reaction is heated, the alkyl side chain can be oxidized to a carboxylic acid functional group . This would result in the formation of the benzoic acid molecule .

安全和危害

属性

IUPAC Name |

4-[methoxy(methyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-10(15-2)16(13,14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGPRRLAAPLJLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Methoxy(methyl)sulfamoyl]benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)

![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)

![Ethyl (1-{[(3-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2416856.png)

![1-methyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416858.png)

![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2416861.png)

![N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2416865.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416866.png)

![3-Ethyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2416867.png)